molecular formula C9H21Cl2N3O B6456814 1,3,3-trimethyl-1-(piperidin-3-yl)urea dihydrochloride CAS No. 2549002-57-3

1,3,3-trimethyl-1-(piperidin-3-yl)urea dihydrochloride

Cat. No.: B6456814
CAS No.: 2549002-57-3
M. Wt: 258.19 g/mol
InChI Key: QPJSMLFEOQXAPW-UHFFFAOYSA-N
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Description

1,3,3-trimethyl-1-(piperidin-3-yl)urea dihydrochloride is a chemical compound that features a piperidine ring, a common structural motif in many pharmacologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,3-trimethyl-1-(piperidin-3-yl)urea dihydrochloride typically involves the reaction of 1,3,3-trimethylurea with piperidine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as methanol or ethanol, and may require the use of a catalyst to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Industrial production also incorporates advanced purification methods to ensure the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

1,3,3-trimethyl-1-(piperidin-3-yl)urea dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

1,3,3-trimethyl-1-(piperidin-3-yl)urea dihydrochloride has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents, particularly those targeting the central nervous system.

    Organic Synthesis: Employed as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Industrial Applications: Utilized in the development of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simpler analog with a wide range of applications in medicinal chemistry.

    1,3,3-trimethylurea: A precursor in the synthesis of the target compound.

    N-substituted piperidines: Compounds with similar structural features and potential biological activities.

Uniqueness

1,3,3-trimethyl-1-(piperidin-3-yl)urea dihydrochloride is unique due to the presence of both the piperidine ring and the urea moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

1,1,3-trimethyl-3-piperidin-3-ylurea;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O.2ClH/c1-11(2)9(13)12(3)8-5-4-6-10-7-8;;/h8,10H,4-7H2,1-3H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPJSMLFEOQXAPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N(C)C1CCCNC1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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